molecular formula C8H14O2 B2874583 2,5-Octanedione CAS No. 3214-41-3

2,5-Octanedione

Cat. No.: B2874583
CAS No.: 3214-41-3
M. Wt: 142.198
InChI Key: SPDFSSLYVRCMDZ-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,5-Octanedione are not well-studied. It is known that diketones like this compound can undergo various biochemical reactions. For instance, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones .

Molecular Mechanism

The molecular mechanism of this compound is not well-understood. It is known that diketones can react with nucleophiles such as nitrogen and oxygen. The reaction with oxygen is a dead-end process that results in the reversible formation of a hemiketal. On the other hand, the reaction with nitrogen forms an oxime in an essentially irreversible process as the adduct dehydrates .

Preparation Methods

2,5-Octanedione can be synthesized through several methods. One common synthetic route involves the nucleophilic substitution of 2-octanone with tert-butyl nitrite, followed by hydrolysis under acidic conditions . Industrial production methods may vary, but they typically involve similar reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,5-Octanedione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Octanedione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studies have explored its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to investigate its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Comparison with Similar Compounds

2,5-Octanedione can be compared with other diketones such as 2,5-hexanedione and 2,6-heptanedione. While all these compounds contain two ketone groups, their chemical behavior and applications can differ. For instance, 2,5-hexanedione is known for its neurotoxic effects due to its γ-diketone structure, whereas 2,6-heptanedione does not exhibit the same level of toxicity

Properties

IUPAC Name

octane-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-4-8(10)6-5-7(2)9/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDFSSLYVRCMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101019346
Record name 2,5-Octanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101019346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3214-41-3
Record name 2,5-Octanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101019346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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